2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-3H-quinoline-3-carbonitrile
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Overview
Description
2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-3H-quinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core with thiophene and sulfanylidene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-3H-quinoline-3-carbonitrile typically involves multicomponent reactions. One common method is the condensation of thiophene-2-carbaldehyde with 2-cyanoethanethioamide, 1-(cyclohex-1-en-1-yl)pyrrolidine, and alkyl halides . This reaction is usually carried out under solvent-free conditions, making it an environmentally friendly approach.
Industrial Production Methods
The use of catalysts such as amine-functionalized silica magnetic nanoparticles can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-3H-quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-3H-quinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its biological activity.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-3H-quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(alkylsulfanyl)-4-[furan-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitriles
- 2-(alkylsulfanyl)-4-[thiophen-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitriles
Uniqueness
2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-3H-quinoline-3-carbonitrile is unique due to its specific combination of functional groups and heterocyclic structure
Properties
IUPAC Name |
2-sulfanylidene-4-thiophen-2-yl-5,6,7,8-tetrahydro-3H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S2/c15-8-10-13(12-6-3-7-18-12)9-4-1-2-5-11(9)16-14(10)17/h3,6-7,10H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUSEPGPKODDTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=S)C(C(=C2C1)C3=CC=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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